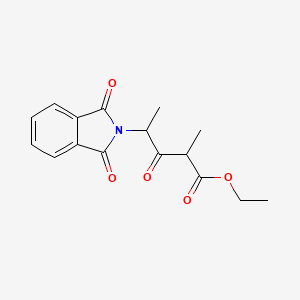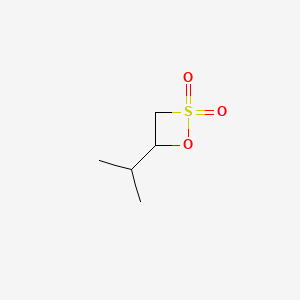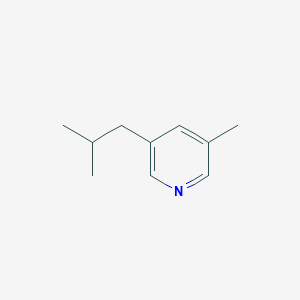
3-Methyl-5-(2-methylpropyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5-(2-methylpropyl)pyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This specific compound features a methyl group at the third position and a 2-methylpropyl group at the fifth position of the pyridine ring. It is known for its applications in various fields, including pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-(2-methylpropyl)pyridine can be achieved through several methods. One common approach involves the reaction of acrolein with ammonia, followed by cyclization to form the pyridine ring . Another method includes the use of organometallic intermediates, such as organolithium reagents, which are treated with borate to yield the intermediate boronate. An acidic work-up then gives the desired pyridine derivative .
Industrial Production Methods: Industrial production often involves the reaction of acrolein, propionaldehyde, and ammonia. These ingredients are combined as gases and passed over an oxide-based heterogeneous catalyst, leading to the formation of this compound . This process is efficient and scalable, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 3-Methyl-5-(2-methylpropyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the methyl and 2-methylpropyl positions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents, such as N-bromosuccinimide (NBS), are used for bromination reactions.
Major Products: The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and hydrogenated pyridine derivatives.
Aplicaciones Científicas De Investigación
3-Methyl-5-(2-methylpropyl)pyridine has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Methyl-5-(2-methylpropyl)pyridine involves its interaction with specific molecular targets. It can inhibit enzymes like collagenase and stromelysin-1, which are involved in the breakdown of extracellular matrix components . This inhibition can lead to anti-inflammatory and antimicrobial effects. The compound’s ability to interact with these enzymes makes it a potential candidate for therapeutic applications.
Comparación Con Compuestos Similares
3-Methylpyridine:
2-Methyl-5-(1-methylpyrrolidine-2-yl)pyridine: This compound is used in electronic cigarette products and has a different substitution pattern compared to 3-Methyl-5-(2-methylpropyl)pyridine.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H15N |
|---|---|
Peso molecular |
149.23 g/mol |
Nombre IUPAC |
3-methyl-5-(2-methylpropyl)pyridine |
InChI |
InChI=1S/C10H15N/c1-8(2)4-10-5-9(3)6-11-7-10/h5-8H,4H2,1-3H3 |
Clave InChI |
LMVXSILLLXHUQW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


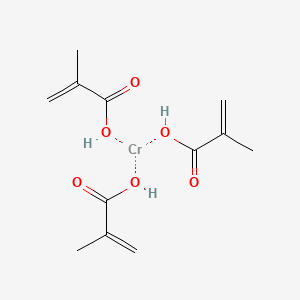

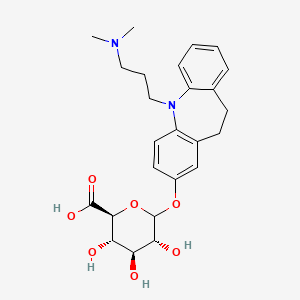


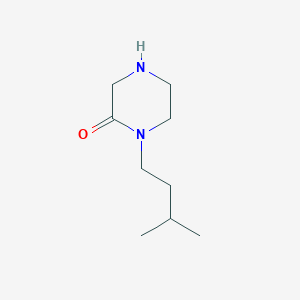
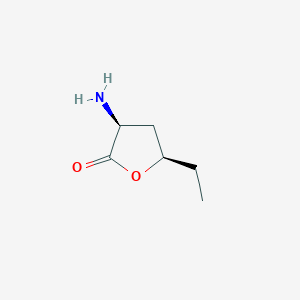
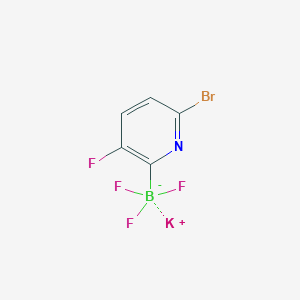
![3-[1-(3-Phenylpropyl)-3-propyl-3-pyrrolidinyl]phenol](/img/structure/B13806158.png)


